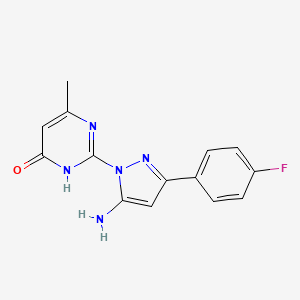
5-Bromocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromocinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂ It is a derivative of cinnoline, where a bromine atom is substituted at the 5th position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocinnoline typically involves the bromination of cinnoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where cinnoline is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 5-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form 5-bromo-1,2-dihydrocinnoline.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of 5-amino or 5-thiocinnoline derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-bromo-1,2-dihydrocinnoline.
Scientific Research Applications
5-Bromocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromocinnoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
5-Bromoindole: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.
5-Bromopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
5-Bromonicotinamide: Investigated for its biological activities and potential therapeutic applications.
Uniqueness of 5-Bromocinnoline: Compared to these similar compounds, this compound offers a unique combination of structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
24257-88-3 |
|---|---|
Molecular Formula |
C8H5BrN2 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
5-bromocinnoline |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
InChI Key |
RFPGSUNKMXQPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)

![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)









